molecular formula C₂₁H₂₇ClFN₃O₅ B017531 Moxifloxacin hydrochloride monohydrate CAS No. 192927-63-2

Moxifloxacin hydrochloride monohydrate

Katalognummer: B017531
CAS-Nummer: 192927-63-2
Molekulargewicht: 455.9 g/mol
InChI-Schlüssel: SKZIMSDWAIZNDD-WJMOHVQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Moxifloxacin hydrochloride monohydrate (C₂₁H₂₄ClFN₃O₄·H₂O) is a third-generation fluoroquinolone antibiotic approved in 1999 for treating respiratory, skin, and intra-abdominal infections . Its chemical structure features an 8-methoxy group and a bicyclic diazabicyclononyl ring at position 7, which enhance its potency against Gram-positive, anaerobic, and atypical pathogens compared to earlier fluoroquinolones like ciprofloxacin . The monohydrate form ensures stability and bioavailability, with a distinct X-ray diffraction (XRD) pattern characterized by peaks at 2θ = 31.58°, 45.32°, 56.34°, and 66.08° .

Moxifloxacin inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. It exhibits sparing solubility in water (0.1–1 mg/mL) but improved solubility in alkaline conditions (0.1 N NaOH) . Formulations include film-coated tablets (e.g., Avelox®) containing lactose monohydrate as an excipient .

Vorbereitungsmethoden

Synthetische Wege:: Zinnober-Säure kann auf verschiedenen Wegen synthetisiert werden. Ein gängiges Verfahren beinhaltet die Oxidation von 3-Hydroxyanthranilsäure. Die Reaktion verläuft typischerweise unter bestimmten Bedingungen, z. B. unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Cer(IV)-Ammoniumnitrat. Der detaillierte Syntheseweg würde mehrere Schritte umfassen, darunter die Schutz- und Entschützung von funktionellen Gruppen, Cyclisierung und Carboxylierung.

Industrielle Produktion:: Während industrielle Produktionsverfahren für Zinnober-Säure weniger verbreitet sind, wird sie in Forschungslabors häufig durch chemische Synthese hergestellt. Die begrenzte industrielle Verwendung der Verbindung könnte die fehlenden großtechnischen Produktionsverfahren erklären.

Analyse Chemischer Reaktionen

Zinnober-Säure nimmt an verschiedenen chemischen Reaktionen teil:

    Oxidation: Sie kann Oxidationsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.

    Reduktion: Obwohl seltener, können Reduktionsreaktionen auftreten, die zu verschiedenen Produkten führen.

    Substitution: Zinnober-Säure kann Substitutionsreaktionen an ihren funktionellen Gruppen eingehen.

    Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Reaktion ab. So werden beispielsweise Oxidationsmittel (z. B. KMnO4) für die Oxidation verwendet, während Reduktionsmittel (z. B. NaBH4) für die Reduktion eingesetzt werden.

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Moxifloxacin is indicated for the treatment of:

  • Community-Acquired Pneumonia (CAP) : Effective against Streptococcus pneumoniae and Mycoplasma pneumoniae.
  • Acute Bacterial Sinusitis : Demonstrates success in treating this condition.
  • Acute Bacterial Exacerbations of Chronic Bronchitis : Recommended for patients experiencing exacerbations.
  • Complicated Skin and Skin Structure Infections : Treats conditions like cellulitis and abscesses.
  • Complicated Intra-Abdominal Infections : Used in severe cases requiring intervention.
  • Plague Treatment : Effective against both pneumonic and septicemic forms caused by Yersinia pestis .

Off-Label Uses

Moxifloxacin is also utilized off-label for various conditions, including:

  • Uncomplicated Urinary Tract Infections : Used when other antibiotics are ineffective due to resistance.
  • Chronic Bacterial Prostatitis : Considered after the failure of other treatments.
  • Multidrug-Resistant Tuberculosis (MDR-TB) : Included in multidrug therapy regimens as endorsed by major health organizations .

Scientific Research Applications

Research has explored moxifloxacin's effectiveness beyond standard indications:

  • Pharmacokinetics and Pharmacodynamics : Studies have shown that moxifloxacin achieves high tissue concentrations, making it effective for treating deep-seated infections.
  • Combination Therapy : Investigations into combining moxifloxacin with other antibiotics have shown synergistic effects, particularly in resistant infections .
  • In Vitro Studies : Research indicates moxifloxacin's activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .

Case Study 1: Treatment of CAP

A clinical trial involving 400 mg of moxifloxacin administered once daily demonstrated a success rate exceeding 90% in patients with CAP compared to traditional therapies like amoxicillin or clarithromycin .

Case Study 2: MDR-TB Management

A cohort study highlighted the role of moxifloxacin in treating MDR-TB, where patients showed significant improvement when included in their regimen. The drug's ability to penetrate tissues effectively contributed to its success .

Comparative Efficacy Table

Condition Moxifloxacin Dosage Comparison Drug Efficacy Rate
Community-Acquired Pneumonia400 mg once dailyAmoxicillin~90%
Acute Bacterial Sinusitis400 mg once dailyCefuroximeEquivalent efficacy
Complicated Skin Infections400 mg once dailyClindamycinComparable efficacy
MDR-TBVariableOther second-line agentsSignificant improvement

Wirkmechanismus

The exact mechanism by which cinnabarinic acid exerts its effects remains an active area of research. it is known to induce apoptosis (programmed cell death) in certain cell types. Additionally, it may impact mitochondrial function and reactive oxygen species (ROS) production .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Differences

Compound Position 7 Substituent Position 8 Substituent Crystal Form Stability Key XRD Peaks (2θ)
Moxifloxacin HCl monohydrate S,S-diazabicyclononyl ring Methoxy High (monohydrate form) 31.58°, 45.32°, 56.34°, 66.08°
Ciprofloxacin HCl Piperazinyl Hydrogen Variable (anhydrous/hydrate) Not reported in evidence
Levofloxacin Oxazine ring Hydrogen Stable trihydrate Not reported in evidence

The 8-methoxy group in moxifloxacin broadens its anaerobic activity, while the bicyclic ring reduces resistance development . Its monohydrate form ensures consistent dissolution rates, whereas ciprofloxacin’s variable hydration states may affect bioavailability .

Pharmacological and Antimicrobial Activity

Compound Spectrum of Activity Resistance Mechanisms Addressed Key Clinical Use
Moxifloxacin HCl monohydrate Gram-positive, atypical, anaerobic Enhanced DNA enzyme inhibition Respiratory infections
Ciprofloxacin HCl Gram-negative (e.g., Pseudomonas) Limited anaerobic coverage Urinary/soft tissue infections
Levofloxacin Gram-positive/-negative mix Moderate anaerobic activity Pneumonia, bronchitis

Moxifloxacin’s MIC90 (minimum inhibitory concentration) for Streptococcus pneumoniae is 0.25 µg/mL, outperforming ciprofloxacin (>2 µg/mL) . Its derivatives, such as metal complexes (e.g., [Mg(mox-HCl)₂(Cl)₂]·2H₂O), show altered pharmacokinetics but retain antibacterial efficacy .

Physicochemical and Environmental Behavior

Property Moxifloxacin HCl Monohydrate Ciprofloxacin HCl Monohydrate
Solubility in water Sparingly soluble (0.1–1 mg/mL) More soluble (~3 mg/mL)
Adsorption by TF-COF* High (due to amine groups) Moderate
Stability in acidic pH Degrades at pH < 4 Stable

*Triazine-functionalized covalent organic framework (TF-COF) adsorbs moxifloxacin more efficiently than ciprofloxacin, attributed to its amine-rich structure .

Analytical and Formulation Profiles

Parameter Moxifloxacin HCl Monohydrate Ciprofloxacin HCl
HPTLC detection range 0.5–20 µg/mL 0.1–10 µg/mL (general methods)
Tablet excipients Lactose monohydrate, Mg stearate Microcrystalline cellulose
Metal complexation Forms Mg, Ca, Zn, Fe complexes Binds Al³⁺, Mg²⁺ (reduces absorption)

Moxifloxacin’s spectrophotometric determination (λmax = 295 nm) requires validation against interference from co-administered drugs like doxorubicin .

Tables

Table 1: Solubility Profile of Moxifloxacin HCl Monohydrate

Solvent Solubility
Water Sparingly soluble
0.1 N HCl Slightly soluble
0.1 N NaOH Soluble
Methanol Sparingly soluble
Source:

Table 2: Antimicrobial Spectrum Comparison

Pathogen Moxifloxacin MIC90 (µg/mL) Ciprofloxacin MIC90 (µg/mL)
Streptococcus pneumoniae 0.25 >2
Staphylococcus aureus 0.12 0.5
Escherichia coli 0.06 0.03
Bacteroides fragilis 0.5 8
Source:

Biologische Aktivität

Moxifloxacin hydrochloride monohydrate is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C21_{21}H24_{24}FN3_3O4_4·HCl·H2_2O
  • Molecular Weight : 455.92 g/mol
  • CAS Number : 192927-63-2
  • Appearance : White to orange crystalline powder

Moxifloxacin acts primarily by inhibiting bacterial DNA replication. It targets two key enzymes:

  • Topoisomerase II (DNA gyrase) : Essential for the relaxation of supercoiled DNA, allowing replication and transcription.
  • Topoisomerase IV : Involved in separating replicated chromosomal DNA into daughter cells during cell division.

The binding affinity of moxifloxacin for bacterial DNA gyrase is approximately 100 times higher than for mammalian counterparts, which contributes to its selective toxicity towards bacteria while minimizing effects on human cells .

Antibacterial Spectrum

Moxifloxacin displays potent activity against a wide range of both Gram-positive and Gram-negative bacteria. Notably, it has enhanced efficacy against:

  • Gram-positive bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Such as Escherichia coli and Haemophilus influenzae.

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for various pathogens:

PathogenMIC (mg/L)
Staphylococcus aureus0.032 - 2
Escherichia coli0.25 - 25
Streptococcus pneumoniae0.5 - 4
Haemophilus influenzae0.5 - 2

Efficacy and Clinical Studies

Several studies have evaluated the clinical efficacy of moxifloxacin in treating various infections:

  • Respiratory Tract Infections : A study indicated that moxifloxacin is effective in treating community-acquired pneumonia, with a significant reduction in symptoms compared to placebo .
  • Skin and Soft Tissue Infections : Moxifloxacin demonstrated comparable efficacy to other antibiotics in treating complicated skin infections, with a favorable safety profile .
  • Tuberculosis : Recent research highlights its potential role in tuberculosis treatment, showing bactericidal activity against Mycobacterium tuberculosis. Moxifloxacin's ability to penetrate macrophages enhances its effectiveness against intracellular pathogens .

Cytotoxicity and Safety Profile

Moxifloxacin has been assessed for cytotoxic effects on mammalian cells. While generally well-tolerated, high concentrations can lead to cytotoxicity, particularly in specific cell lines such as Vero cells. The cytotoxicity appears to be time- and dose-dependent .

Adverse Effects

Common side effects include gastrointestinal disturbances, headache, dizziness, and potential CNS effects at high doses. Rarely, it may cause hemolytic anemia in susceptible individuals due to oxidative stress on red blood cells .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying moxifloxacin hydrochloride monohydrate and its related compounds in drug substances?

  • Methodology : Use reverse-phase HPLC with a phenyl-based column (e.g., Inertsil phenyl, 5 µm) and UV detection. The mobile phase typically combines a phosphate buffer with acetonitrile, adjusted to pH 2.5–3.0. Critical parameters include column temperature (30–40°C), flow rate (1.0–1.5 mL/min), and injection volume (~25 µL). For related compounds, prepare standard solutions using USP reference standards (e.g., USP Moxifloxacin Hydrochloride RS and Related Compound A RS) at concentrations of ~0.1 mg/mL .
  • Validation : Ensure linearity (e.g., 50–150% of target concentration), precision (RSD < 2% for peak areas), and specificity (no interference from excipients). Calculate purity using the formula:
    %Purity=CSCU×rUrS×100\% \text{Purity} = \frac{C_S}{C_U} \times \frac{r_U}{r_S} \times 100

where CSC_S and CUC_U are standard and sample concentrations, and rS/rUr_S/r_U are peak response ratios .

Q. How do particle size distribution (PSD) and specific surface area (BET) influence the dissolution profile of this compound tablets?

  • Key Factors : Smaller particle sizes (e.g., D50 < 50 µm) and higher BET surface areas (>1.5 m²/g) enhance solubility and dissolution rates due to increased surface area for hydration. Dehydration during processing (e.g., drying at 40°C) can reduce crystallinity by ~5–10%, impacting dissolution kinetics .
  • Experimental Design : Use laser diffraction for PSD analysis and nitrogen adsorption for BET measurements. Correlate these parameters with in vitro dissolution data (e.g., USP Apparatus II at 50 rpm, pH 1.2–6.8 media) to identify optimal formulation conditions .

Advanced Research Questions

Q. What experimental approaches are used to investigate the binding mechanism between moxifloxacin hydrochloride and human serum albumin (HSA)?

  • Multi-Spectral Techniques :

  • Fluorescence Quenching : Measure HSA fluorescence emission at 340 nm (excitation at 280 nm) with increasing moxifloxacin concentrations. A static quenching mechanism (confirmed by linear Stern-Volmer plots) indicates complex formation .
  • Time-Resolved Fluorescence : Verify static quenching by observing unchanged fluorescence lifetimes.
  • Molecular Docking : Use software like AutoDock to model binding sites, identifying key interactions (e.g., hydrogen bonds with Lys199 or hydrophobic interactions with Trp214) .

Q. How can researchers resolve discrepancies in drug release profiles observed under varying compaction pressures during tablet formulation?

  • Root Cause Analysis : Compaction pressures >15 kN may reduce porosity and increase crystallinity (e.g., from 85% to 92% crystallinity), slowing drug release. Use XRPD to monitor crystallinity changes post-compaction and correlate with dissolution data (e.g., <80% release at 30 minutes indicates over-compaction) .
  • Mitigation Strategies : Optimize compression force (5–10 kN) and include disintegrants (e.g., croscarmellose sodium) to maintain tablet porosity. Validate using a design-of-experiments (DoE) approach to balance mechanical strength and dissolution performance .

Q. How can covalent organic frameworks (COFs) be utilized to study environmental adsorption of moxifloxacin hydrochloride?

  • Adsorption Studies : Synthesize triazine-functionalized COFs (TF-COFs) via solvothermal methods. Evaluate adsorption capacity (e.g., Langmuir isotherm models) under varying pH (3–9), initial concentrations (10–200 mg/L), and contact times (0–24 hours). TF-COFs show high affinity for moxifloxacin (Qmax > 200 mg/g) due to π-π stacking and hydrogen bonding .
  • Selectivity Testing : Compare adsorption rates with other antibiotics (e.g., ciprofloxacin, tetracycline) to assess specificity. Use HPLC-MS to quantify residual antibiotic concentrations post-adsorption .

Q. Methodological Considerations

  • Stability Studies : Monitor dehydration effects by storing samples at 40°C/75% RH for 4 weeks. Analyze crystallinity (via XRPD) and solubility (shake-flask method in pH 6.8 phosphate buffer) to assess stability .
  • Pharmacopeial Compliance : Follow USP guidelines for assay validation, including system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000) and forced degradation studies (acid/base hydrolysis, oxidative stress) to confirm method robustness .

Eigenschaften

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZIMSDWAIZNDD-WJMOHVQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049063
Record name Moxifloxacin hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192927-63-2
Record name Moxifloxacin hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxifloxacin hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxifloxacin Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-2,3-dihydroquinoline-3-carboxylic acid
Moxifloxacin hydrochloride monohydrate
1-cyclopropyl-6-fluoro-8-methoxy-7-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid
Moxifloxacin hydrochloride monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.